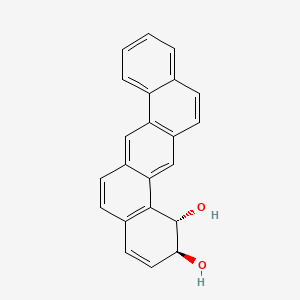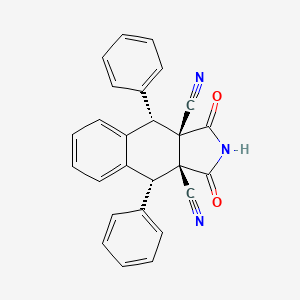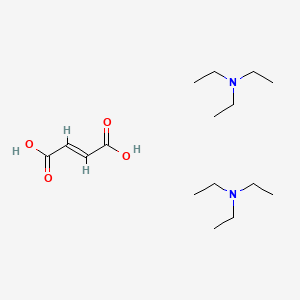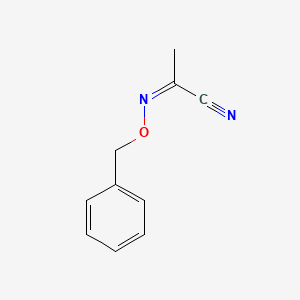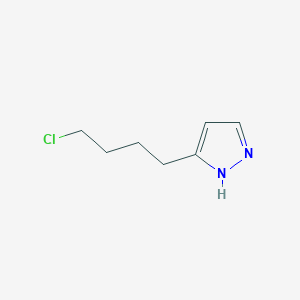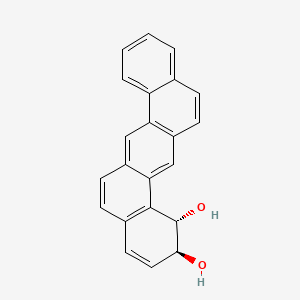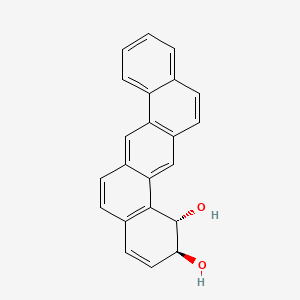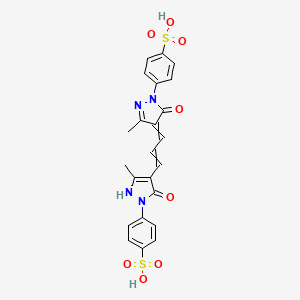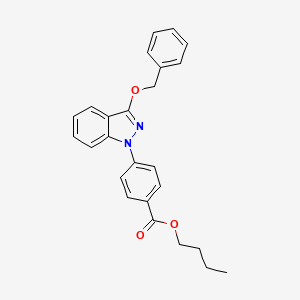
butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate is a chemical compound with the molecular formula C25H24N2O3 It is a derivative of benzoic acid and indazole, featuring a butyl ester group and a phenylmethoxy substituent on the indazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate typically involves the esterification of 4-(3-phenylmethoxyindazol-1-yl)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of 4-(3-phenylmethoxyindazol-1-yl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The phenylmethoxy group may enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. The indazole ring structure is known to interact with various biological targets, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl 4-(3-methoxy-1H-indazol-1-yl)benzoate: Similar structure but with a methoxy group instead of a phenylmethoxy group.
4-(3-phenylmethoxyindazol-1-yl)benzoic acid: The carboxylic acid derivative of the compound.
Uniqueness
Butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
28570-58-3 |
|---|---|
Molekularformel |
C25H24N2O3 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate |
InChI |
InChI=1S/C25H24N2O3/c1-2-3-17-29-25(28)20-13-15-21(16-14-20)27-23-12-8-7-11-22(23)24(26-27)30-18-19-9-5-4-6-10-19/h4-16H,2-3,17-18H2,1H3 |
InChI-Schlüssel |
KFHOWWCLCYDJJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



